molecular formula C26H17ClN2O3 B11460731 6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one

6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11460731
M. Wt: 440.9 g/mol
InChI Key: RXEKKFCFABAOKA-UHFFFAOYSA-N
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Description

6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of chromeno, pyridine, and benzoxazinone moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[4,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-chlorophenyl acetic acid and a pyridine derivative.

    Introduction of the benzoxazinone moiety: This step involves the reaction of the chromeno[4,3-b]pyridine intermediate with a benzoxazinone precursor under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance.

Properties

Molecular Formula

C26H17ClN2O3

Molecular Weight

440.9 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C26H17ClN2O3/c27-17-8-5-15(6-9-17)19-12-21(16-7-10-24-22(11-16)28-25(30)14-32-24)29-26-18-3-1-2-4-23(18)31-13-20(19)26/h1-12H,13-14H2,(H,28,30)

InChI Key

RXEKKFCFABAOKA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(C=C2C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCC(=O)N6

Origin of Product

United States

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